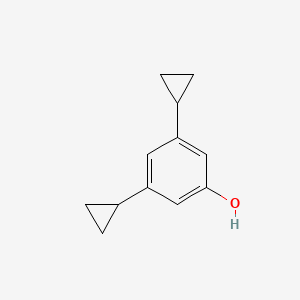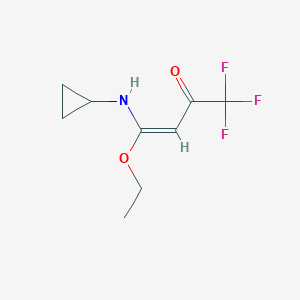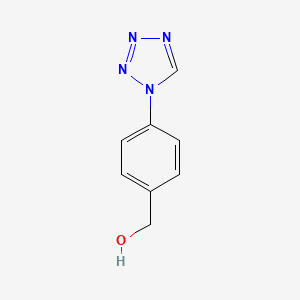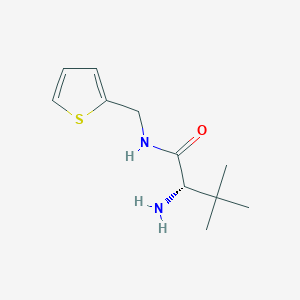
2-(2,2-Dimethoxycyclobutyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethoxycyclobutyl)acetic acid is an organic compound with the molecular formula C8H14O4 It is characterized by a cyclobutyl ring substituted with two methoxy groups and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxycyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 2,2-dimethoxycyclobutanone. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable acetic acid derivative to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-(2,2-Dimethoxycyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy groups.
Major Products
Oxidation: Formation of 2-(2,2-dioxocyclobutyl)acetic acid.
Reduction: Formation of 2-(2,2-dimethoxycyclobutyl)ethanol.
Substitution: Formation of 2-(2,2-dimethoxycyclobutyl)acetamides or thioethers.
科学研究应用
2-(2,2-Dimethoxycyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacological studies.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 2-(2,2-Dimethoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various physiological responses.
相似化合物的比较
Similar Compounds
- 2-(2,2-Dimethoxycyclopropyl)acetic acid
- 2-(2,2-Dimethoxycyclopentyl)acetic acid
- 2-(2,2-Dimethoxycyclohexyl)acetic acid
Uniqueness
2-(2,2-Dimethoxycyclobutyl)acetic acid is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The presence of two methoxy groups also enhances its reactivity and potential for diverse chemical transformations.
属性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC 名称 |
2-(2,2-dimethoxycyclobutyl)acetic acid |
InChI |
InChI=1S/C8H14O4/c1-11-8(12-2)4-3-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI 键 |
BTKUPHFLYRCNIR-UHFFFAOYSA-N |
规范 SMILES |
COC1(CCC1CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)

![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)



![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)




![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)

